N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Ring: The tetrazole is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Synthesis of the Cyclopentanecarboxamide: The cyclopentanecarboxamide moiety is synthesized separately, often starting from cyclopentanone, which is converted to the corresponding carboxylic acid and then to the amide.
Coupling of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final compound is assembled by coupling the tetrazole-phenyl intermediate with the cyclopentanecarboxamide-thiophene intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives of the thiophene ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets, while the thiophene and cyclopentanecarboxamide moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared to other tetrazole-containing compounds, such as losartan or candesartan, which are used as antihypertensive agents.
Thiophene-containing compounds: Thiophene derivatives like thiophene-2-carboxylic acid or thiophene-3-carboxamide are also relevant for comparison.
Uniqueness
- The combination of a tetrazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety in a single molecule is unique and can provide a distinct set of chemical and biological properties.
- This compound’s structure allows for multiple points of functionalization, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(17(9-1-2-10-17)15-4-3-11-24-15)19-13-5-7-14(8-6-13)22-12-18-20-21-22/h3-8,11-12H,1-2,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYFZLXDKSOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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